3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine
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Overview
Description
3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes involved in cell cycle regulation .
Preparation Methods
The synthesis of 3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and cyclohexylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3-chloro-2-methylaniline with a suitable reagent under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the pyrazolo[5,4-d]pyrimidine core structure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several scientific research applications:
Cancer Research: The compound has shown potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a promising candidate for cancer treatment.
Biological Studies: It is used in studies to understand the molecular mechanisms of enzyme inhibition and cell cycle regulation.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications in various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves the inhibition of CDK2, an enzyme that plays a crucial role in cell cycle progression. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar compounds to 3-(5-Chloro-2-methylphenyl)-7-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine include other pyrazolo[5,4-d]pyrimidine derivatives and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share similar core structures but differ in their functional groups and substituents, which can influence their biological activities and therapeutic potential .
Some similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives .
These compounds are also being studied for their potential as enzyme inhibitors and therapeutic agents.
Properties
Molecular Formula |
C19H19ClN6 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
10-(5-chloro-2-methylphenyl)-5-cyclohexyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H19ClN6/c1-12-7-8-14(20)9-16(12)26-18-15(10-22-26)19-24-23-17(25(19)11-21-18)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3 |
InChI Key |
NESSNTLIKSLFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5CCCCC5 |
Origin of Product |
United States |
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